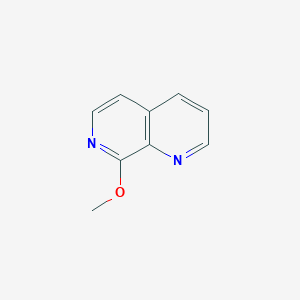![molecular formula C8H9NO B13650770 (6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-3-oxatricyclo[3210,2,4]octane-6-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the tricyclic scaffold through a series of cyclization reactions. For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported .
Industrial Production Methods
While specific industrial production methods for (6S)-3-oxatricyclo[321The use of chromatography-free and chlorinated solvent-free preparation methods can be advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in functional groups and overall reactivity.
11-oxatricyclo[5.3.1.0]undecane: Another tricyclic compound with distinct structural features and applications.
2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-diones:
Uniqueness
(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile is unique due to its specific tricyclic structure and the presence of a nitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4?,5-,6?,7?,8?/m1/s1 |
InChI Key |
OVMGDBGKKIIJRU-UYVALTIASA-N |
Isomeric SMILES |
C1[C@@H](C2CC1C3C2O3)C#N |
Canonical SMILES |
C1C2CC(C1C#N)C3C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)

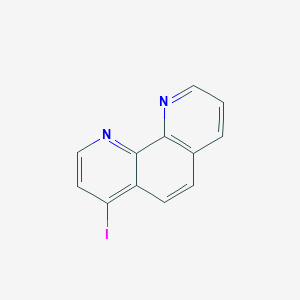
![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
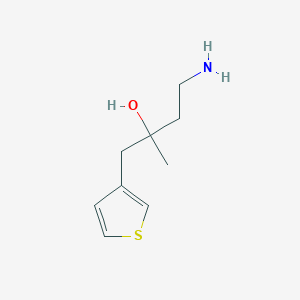
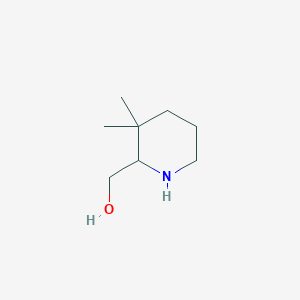
![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
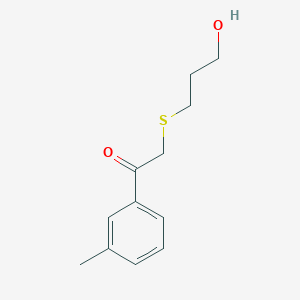
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
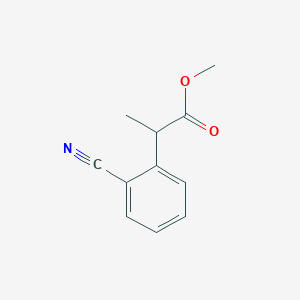
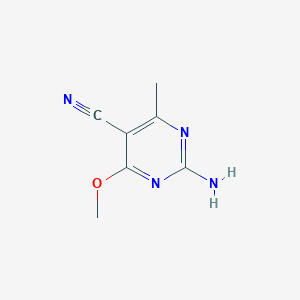
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
